a-Tosyl-(4-iodomethylbenzyl)isocyanide
Description
a-Tosyl-(4-iodomethylbenzyl)isocyanide is a specialized isocyanide derivative featuring a tosyl (p-toluenesulfonyl) group, a benzyl moiety substituted with an iodomethyl group at the para position, and an isocyano functional group. Isocyanides, in general, exhibit dual nucleophilic and electrophilic reactivity due to the resonance stabilization of the isocyano group, making them versatile reagents in multicomponent reactions (MCRs) and heterocyclic synthesis .
Properties
IUPAC Name |
1-[[4-(iodomethyl)phenyl]-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2S/c1-12-3-9-15(10-4-12)21(19,20)16(18-2)14-7-5-13(11-17)6-8-14/h3-10,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRJNIPLVUVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)CI)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725393 | |
| Record name | 1-(Iodomethyl)-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655254-68-5 | |
| Record name | 1-(Iodomethyl)-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Tosyl-(4-iodomethylbenzyl)isocyanide typically involves the following steps:
Tosylation: The starting material, 4-iodomethylbenzylamine, undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form the tosylated intermediate.
Isocyanide Formation: The tosylated intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the isocyanide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: a-Tosyl-(4-iodomethylbenzyl)isocyanide can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodoform (CHI3) under suitable conditions.
Reduction: The tosyl group can be reduced to toluene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2) and oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Iodoform (CHI3)
Reduction: Toluene derivatives
Substitution: Azides, thiols, and other nucleophilic substitution products.
Scientific Research Applications
a-Tosyl-(4-iodomethylbenzyl)isocyanide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which a-Tosyl-(4-iodomethylbenzyl)isocyanide exerts its effects involves its reactivity with various biological targets. The isocyanide group can interact with metal ions and enzymes, leading to the formation of stable complexes. These interactions can modulate biological pathways and influence cellular processes.
Molecular Targets and Pathways Involved:
Metalloenzymes: Interaction with metal centers in enzymes.
Signal Transduction Pathways: Modulation of signaling pathways through enzyme inhibition or activation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The substituent on the benzyl ring significantly influences molecular weight, solubility, and reactivity. A comparison of key analogs is summarized below:
*Estimated based on iodine’s atomic weight (126.90 vs. Cl: 35.45, F: 19.00).
Key Observations :
- Steric Effects : The iodomethyl group introduces significant steric bulk compared to smaller halogens (F, Cl) or electron-donating groups (OCH3). This may slow reaction kinetics in crowded transition states but enhance selectivity in certain transformations.
- Electronic Effects : Iodine’s polarizability and weak electron-withdrawing nature (compared to CF3) could stabilize radical intermediates or facilitate halogen-exchange reactions.
- Solubility : Halogenated derivatives (Cl, F, I) are typically less polar than methoxy-substituted analogs, affecting solubility in organic vs. aqueous media.
Biological Activity
The compound a-Tosyl-(4-iodomethylbenzyl)isocyanide is an organic molecule notable for its unique structure, which includes a tosyl group, an iodomethyl substituent, and an isocyanide functional group. This compound has gained attention in the fields of organic synthesis and biological research due to its reactivity and potential applications in various biochemical contexts.
Structural Overview
- Chemical Formula : CHINOS
- CAS Number : 655254-68-5
The compound's structure can be described as follows:
- A tosyl group (p-toluenesulfonyl) provides a leaving group, enhancing reactivity.
- A 4-iodomethyl group enhances electrophilicity, making it susceptible to nucleophilic attacks.
- The isocyanide moiety is known for its ability to form stable complexes with metal ions and other biological targets.
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : The iodomethyl group can be oxidized to iodoform.
- Reduction : The tosyl group can be reduced to toluene derivatives.
- Nucleophilic Substitution : The iodomethyl group can react with nucleophiles like sodium azide.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and metal ions. The isocyanide group can form stable complexes with metalloenzymes, influencing various cellular processes and signaling pathways.
Molecular Targets
- Metalloenzymes : Interaction with metal centers in enzymes may modulate enzymatic activity.
- Signal Transduction Pathways : Potential inhibition or activation of signaling pathways through enzyme interactions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in biological applications:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical probe .
- Complex Formation with Metal Ions : Studies have shown that the isocyanide moiety can coordinate with metal ions, affecting enzyme function and cellular signaling .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although further studies are needed to elucidate the mechanisms involved .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique reactivity profile:
| Compound Name | Functional Groups | Notable Activity |
|---|---|---|
| This compound | Tosyl, Iodomethyl, Isocyanide | Enzyme inhibition, metal complexation |
| p-Tosyl-(4-iodomethylbenzyl)amine | Tosyl, Iodomethyl | Lacks isocyanide reactivity |
| p-Tosyl-(4-bromobenzyl)isocyanide | Tosyl, Bromobenzyl, Isocyanide | Similar reactivity but different halogen |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
